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Ceranib 1

Cat. No.: B1139197
CAS No.: 328076-61-5
M. Wt: 395.45
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Description

Contextualization within Sphingolipid Metabolism and Signaling

Sphingolipids are a class of lipids integral to eukaryotic cell membranes, serving not only as structural components but also as potent signaling molecules. They are involved in regulating a wide array of cellular functions, such as growth, differentiation, apoptosis, inflammation, and survival. researchgate.netmdpi.comfrontiersin.orgkarger.com A critical aspect of sphingolipid signaling is the balance between ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat". researchgate.netkarger.comnih.govnih.goveuropeanreview.org Ceramide is generally associated with inducing cell cycle arrest and apoptosis, while S1P typically promotes cell survival, proliferation, and migration. researchgate.netmdpi.comkarger.comnih.govnih.goveuropeanreview.org The interconversion of these bioactive lipids is tightly controlled by a series of enzymes, including ceramidases, which hydrolyze ceramide to produce sphingosine (B13886), a precursor to S1P. researchgate.netkarger.comnih.govnih.goveuropeanreview.orgnih.gov Dysregulated sphingolipid metabolism has been implicated in various pathological conditions, including cancer and inflammatory diseases. researchgate.netmdpi.comkarger.com Molecular probes like Ceranib 1 are valuable tools for perturbing specific enzymatic steps in this pathway, allowing researchers to investigate the functional consequences of altered sphingolipid levels and to elucidate the signaling networks involved.

Identification as a Ceramidase Inhibitor

This compound was identified as a novel inhibitor of human ceramidase activity through a high-throughput screening of a small molecule library. nih.govnih.govaacrjournals.org Ceramidase enzymes catalyze the hydrolysis of the N-acyl linkage in ceramide, yielding sphingosine and a free fatty acid. apexbt.com By inhibiting this process, this compound leads to an accumulation of intracellular ceramide species and a corresponding decrease in levels of sphingosine and S1P. researchgate.netkarger.comnih.govnih.govaacrjournals.orgmedchemexpress.com This shift in the ceramide/S1P balance is a key mechanism by which ceramidase inhibitors exert their biological effects. researchgate.netkarger.comnih.govnih.goveuropeanreview.org Studies utilizing this compound have demonstrated its ability to inhibit ceramidase activity in cell-based assays. karger.comnih.govaacrjournals.orgmedchemexpress.com For instance, in SKOV3 human ovarian cancer cells, this compound was shown to inhibit cellular ceramidase activity towards an exogenous ceramide analogue. researchgate.netnih.govnih.govaacrjournals.orgmedchemexpress.com

Evolution of Ceranib Analogues: Focus on Ceranib-1 and Ceranib-2 in Research

Following the identification of this compound as a lead compound, the synthesis and evaluation of several analogues were undertaken to explore structure-activity relationships and identify more potent inhibitors. nih.govnih.govaacrjournals.org This led to the development of Ceranib-2, which was found to be a more potent inhibitor of cellular ceramidase activity in cell-based assays compared to Ceranib-1. nih.govnih.govaacrjournals.org In SKOV3 cells, Ceranib-2 demonstrated an IC₅₀ of 28 µM for inhibiting cellular ceramidase activity, while Ceranib-1 had an IC₅₀ of 55 µM. karger.comnih.govaacrjournals.org

Research findings have detailed the effects of both Ceranib-1 and Ceranib-2 on sphingolipid profiles and cellular behavior. Both compounds have been shown to induce the accumulation of multiple ceramide species and decrease the levels of sphingosine and S1P in cells. researchgate.netkarger.comnih.govnih.govaacrjournals.orgmedchemexpress.com While both compounds demonstrated a similar capacity to decrease intracellular sphingosine and S1P levels, Ceranib-2 resulted in a greater accumulation of total ceramides (B1148491) than Ceranib-1. nih.gov

Studies have also investigated the antiproliferative effects of these compounds. In SKOV3 cells, Ceranib-1 and Ceranib-2 inhibited cell proliferation with IC₅₀ values of 3.9 ± 0.3 µM and 0.73 ± 0.03 µM, respectively. nih.govaacrjournals.orgmedchemexpress.com This increased potency in inhibiting cell proliferation is consistent with the higher potency of Ceranib-2 in inhibiting cellular ceramidase activity. aacrjournals.org

The research highlights Ceranib-1 and Ceranib-2 as valuable molecular probes for studying the impact of ceramidase inhibition on sphingolipid metabolism and its downstream effects on cellular processes. nih.gov

Research Findings on Ceranib-1 and Ceranib-2 Potency karger.comnih.govaacrjournals.org

CompoundCellular Ceramidase Inhibition (SKOV3 cells, IC₅₀)Cell Proliferation Inhibition (SKOV3 cells, IC₅₀)
Ceranib-155 µM3.9 ± 0.3 µM
Ceranib-228 µM0.73 ± 0.03 µM

Note: IC₅₀ values for cellular ceramidase inhibition are based on a cell-based assay using a fluorogenic ceramide analog. IC₅₀ values for cell proliferation inhibition are based on a 72-hour treatment in SKOV3 cells.

Ceranib-2 has also been investigated in various cell types and contexts, including its effects on telomerase levels in human non-small cell cancer and its potential as an antiviral compound against measles virus infection in lymphocytes. frontiersin.orgresearchgate.net

Compound Information

CompoundPubChem CID
This compound5761166 labsolu.ca
Ceranib-2122388991 researchgate.netcenmed.com

Properties

CAS No.

328076-61-5

Molecular Formula

C26H21NO3

Molecular Weight

395.45

Synonyms

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Origin of Product

United States

Molecular and Cellular Mechanisms of Ceranib 1 Action

Inhibition of Ceramidase Activity

Ceramidases are enzymes crucial for hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid. researchgate.netkarger.comresearchgate.netmdpi.comresearcherslinks.com This enzymatic activity is a key regulatory point in the sphingolipid metabolic pathway, influencing the cellular balance of bioactive lipids. karger.comresearchgate.net Ceranib 1 functions by inhibiting the activity of these ceramidase enzymes. fishersci.benih.govresearchgate.nettocris.commedchemexpress.comrndsystems.comkarger.comnih.govaacrjournals.org

Specificity for Acid Ceramidase (ASAH1) and Neutral Ceramidase

Human ceramidases are categorized based on their optimal pH for activity and include acid ceramidase (ASAH1), neutral ceramidase (ASAH2), and alkaline ceramidases (ACER1, ACER2, ACER3). karger.comresearchgate.netmdpi.comelifesciences.org Research indicates that this compound inhibits cellular ceramidase activity. nih.govresearchgate.netmedchemexpress.comnih.govaacrjournals.org One study specifically identified Ceranib-1 as a small molecule capable of effectively inhibiting neutral ceramidase (NCdase). ahajournals.org While Ceranib-2, a more potent analog of Ceranib-1, has been characterized as an acid ceramidase (ASAH1) inhibitor researchgate.netelifesciences.orgresearchgate.netelifesciences.orgfrontiersin.orgresearchgate.netresearchgate.netscbt.com, the primary literature on this compound highlights its general ceramidase inhibitory effect, with a specific mention of NCdase inhibition. The broad impact of this compound on sphingolipid profiles suggests it affects the enzymatic activity responsible for ceramide hydrolysis.

Research on Competitive and Non-Competitive Inhibition

Studies have evaluated the potency of this compound as a ceramidase inhibitor in cell-based assays. This compound demonstrated dose-dependent inhibition of ceramidase activity in SKOV3 cells, with reported IC50 values of 55 μM and 28 μM depending on the specific assay conditions. medchemexpress.comkarger.com Another measure of its cellular effect is its ability to inhibit proliferation in SKOV3 cells, with an IC50 of 3.9 μM. fishersci.betocris.comrndsystems.com While these findings quantify the inhibitory effect of this compound on ceramidase activity and cellular outcomes, the specific mode of inhibition (whether competitive or non-competitive) by this compound is not explicitly detailed in the provided research abstracts.

Here is a summary of this compound's inhibitory effects:

Assay TypeCell LineIC50 (µM)Reference
Ceramidase Activity (Cell-based)SKOV355 medchemexpress.comkarger.com
Ceramidase Activity (Cell-based)SKOV328 medchemexpress.comkarger.com
Cell Proliferation InhibitionSKOV33.9 fishersci.betocris.comrndsystems.com

Modulation of the Ceramide-Sphingosine-1-Phosphate Rheostat

The ceramide/sphingosine-1-phosphate (S1P) rheostat is a critical concept in cell biology, positing that the balance between pro-apoptotic ceramide and pro-survival/proliferative S1P dictates cell fate. nih.govresearchgate.netkarger.comnih.govaacrjournals.orgresearchgate.neteuropeanreview.orgelifesciences.orgresearchgate.netresearchgate.net Ceramidases play a key role in controlling this rheostat by converting ceramide to sphingosine, which is then phosphorylated to S1P by sphingosine kinases. nih.govresearchgate.netkarger.comaacrjournals.orgresearchgate.net By inhibiting ceramidase activity, this compound disrupts this balance. fishersci.benih.govresearchgate.nettocris.commedchemexpress.comrndsystems.comkarger.comnih.govaacrjournals.org

Alterations in Sphingolipid Species Accumulation (e.g., Ceramide, Sphingosine, Sphingosine-1-Phosphate)

Here is a table summarizing the effect of this compound on sphingolipid levels in SKOV3 cells:

Sphingolipid SpeciesEffect of this compound Treatment (12.5 µM)Relative Level (% of Vehicle)Reference
Total CeramideAccumulation~132% nih.gov
Specific Ceramides (B1148491) (C14, C24, C26, C26:1)AccumulationIncreased nih.gov
SphingosineDecrease~10% nih.gov
Sphingosine-1-Phosphate (S1P)Decrease~34% nih.gov

Dynamics of Dihydrosphingolipid Species (e.g., dhC16-Cer, dhS1P)

Research has also investigated the impact of this compound on dihydrosphingolipid species. At lower concentrations, this compound showed no significant effect on the levels of these lipids. nih.govresearchgate.net However, at a higher concentration of 50 μM, Ceranib-1 induced a substantial increase in the levels of dhC16-Cer and dhS1P, reaching approximately 650% and 3000% of the levels observed in vehicle-treated cells, respectively. nih.govresearchgate.net This suggests that while the primary impact at lower concentrations is on ceramide and its direct metabolites, higher concentrations can influence the levels of dihydrosphingolipids.

Downstream Signaling Pathway Modulation

The alterations in the ceramide and S1P balance induced by this compound have downstream consequences on various cellular signaling pathways. Ceramide and S1P are recognized as key signaling molecules involved in regulating diverse cellular processes, including growth, proliferation, differentiation, apoptosis, and inflammation. karger.comresearchgate.neteuropeanreview.orgresearchgate.netahajournals.orgmdpi.com

An increase in ceramide levels is generally associated with the induction of apoptosis and inhibition of cell growth. nih.goveuropeanreview.orgresearchgate.netresearcherslinks.com Ceramide can influence signaling by activating protein phosphatase 2A (PP2A), modulating Akt activity, and activating stress-activated kinases like JNK. researchgate.netmdpi.com It can also impact mitochondrial function, contributing to the induction of cell death. mdpi.com Conversely, S1P is typically linked to cell survival and proliferation signaling, often acting through G protein-coupled receptors (S1PRs) or intracellular pathways. karger.comaacrjournals.orgresearchgate.netscbt.comnih.gov

The shift in the ceramide/S1P rheostat caused by this compound, favoring ceramide accumulation and S1P reduction, is thus expected to influence these downstream pathways. While the provided information details the changes in sphingolipid levels, specific, comprehensive studies mapping the direct and complete panel of downstream signaling pathways modulated by this compound itself (beyond the known effects of altered ceramide and S1P) are not extensively described in the search results. However, the observed cellular outcomes of this compound treatment, such as inhibition of proliferation, induction of cell cycle arrest, and promotion of cell death in cancer cells, are consistent with the known functions of elevated ceramide and reduced S1P in influencing signaling pathways that govern these processes. nih.govresearchgate.nettocris.commedchemexpress.comrndsystems.comkarger.comnih.govaacrjournals.org

Impact on MAPK/ERK Pathway Components

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival. While some studies on related ceramidase inhibitors like Ceranib-2 suggest potential interactions with MAPK pathways, the direct impact of this compound on specific components of the MAPK/ERK pathway, such as ERK phosphorylation, requires further detailed investigation. researchgate.netmdpi.com The balance between ceramide and S1P is known to influence various signaling pathways, and alterations induced by this compound could indirectly affect MAPK/ERK signaling. nih.gov

Regulation of mTORC1 Signaling and p70 S6K Phosphorylation

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key regulator of cell growth and metabolism. Research involving Ceranib-2, an acid ceramidase inhibitor, has shown a reduction in the phosphorylation of p70 S6K (ribosomal protein S6 kinase), a downstream target of mTORC1, in certain cell types. nih.govresearchgate.net This suggests that inhibition of acid ceramidase activity, as mediated by this compound, may lead to a downregulation of mTORC1 signaling. Reduced p70 S6K phosphorylation indicates decreased activity of this kinase, which is involved in protein synthesis and cell growth. abclonal.com This effect on mTORC1 signaling could contribute to the antiproliferative effects observed with this compound. medchemexpress.comnih.gov

Here is a summary of the observed effect of a ceramidase inhibitor (Ceranib-2) on p70 S6K phosphorylation:

InhibitorCell TypeEffect on p70 S6K PhosphorylationCitation
Ceranib-2Primary human peripheral blood lymphocytes (PBL)Reduced nih.govresearchgate.net
Ceranib-2Human B cell line BJABReduced nih.gov

Influence on Histone Modification Enzymes and Epigenetic Marks (e.g., H3K27ac, H3K4me3)

Ceramidase inhibition has been shown to impact epigenetic regulation, specifically influencing histone modifications. Studies indicate that inhibition of acid ceramidase can have a pronounced effect on genes involved in histone acetylation and deacetylation, as well as histone methylation and demethylation. nih.gov Treatment with a ceramidase inhibitor has been observed to lead to changes in epigenetic marks such as histone 3 lysine (B10760008) 27 acetylation (H3K27ac) and histone 3 lysine 4 trimethylation (H3K4me3). nih.gov These modifications play crucial roles in regulating chromatin structure and gene expression. nih.govbiorxiv.orgresearchgate.net For instance, H3K27ac and H3K4me3 are generally associated with active transcription. researchgate.net The observed changes in these marks upon ceramidase inhibition suggest a link between sphingolipid metabolism and the epigenetic landscape of cells, potentially modulating the accessibility of genes for transcription. nih.gov

Data on changes in histone marks upon treatment with a ceramidase inhibitor (Ceranib-1):

Histone MarkChange in Peaks (Fold Change > 2.5, p < 0.1)Number of Induced PeaksNumber of Reduced PeaksCitation
H3K27acAltered936658 nih.gov
H3K4me3Altered915253 nih.gov

Effects on NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor involved in regulating a wide range of cellular processes, including inflammation, immune responses, and cell survival. Sphingolipids, particularly S1P, are known to be involved in the activation of NF-κB signaling. nih.govfrontiersin.orgelifesciences.org Given that this compound treatment leads to decreased levels of S1P, it is plausible that it could influence NF-κB activity. medchemexpress.comnih.gov Some research suggests that while a related inhibitor, Ceranib-2, might affect NF-κB activity, further experiments are needed to clarify the precise mechanisms involved. frontiersin.org The interplay between sphingolipid metabolism and NF-κB signaling is complex, and the specific effects of this compound on this pathway warrant further investigation. elifesciences.org

Modulation of AKT/BAX Signaling Cascades

The AKT signaling pathway is a key regulator of cell survival, while BAX is a pro-apoptotic protein. The balance between pro-apoptotic and anti-apoptotic signals, often referred to as the ceramide/S1P rheostat, is crucial for determining cell fate. nih.govresearchgate.neteuropeanreview.org Elevated ceramide levels tend to promote apoptosis, while increased S1P levels favor survival and proliferation. nih.govresearchgate.neteuropeanreview.org As a ceramidase inhibitor, this compound increases ceramide and decreases S1P, thereby shifting this balance towards pro-apoptotic signaling. medchemexpress.comnih.gov While direct studies specifically on this compound's impact on AKT/BAX signaling were not extensively found, the known roles of ceramide and S1P suggest that this compound would likely influence this cascade, potentially inhibiting pro-survival AKT signaling and promoting the activity of pro-apoptotic proteins like BAX. nih.govnih.gov Studies on related compounds and the general understanding of sphingolipid signaling support this potential modulation. nih.govnih.goveuropeanreview.org

Perturbation of Protein Phosphatase Activity (e.g., PP1, PP2A)

Ceramide has been identified as a lipid second messenger that can activate certain protein phosphatases, including Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). wikipedia.orgnih.gov These phosphatases play critical roles in regulating various cellular processes through dephosphorylation of target proteins. wikipedia.org Since this compound leads to an accumulation of ceramide, it is conceivable that it could influence the activity of ceramide-activated protein phosphatases like PP1 and PP2A. medchemexpress.comnih.govnih.gov Activation of these phosphatases by increased ceramide could contribute to the cellular effects of this compound. nih.govnih.gov

Summary of Ceramide's effect on Protein Phosphatases:

Protein PhosphataseEffect of CeramideCitation
PP1Activation wikipedia.orgnih.gov
PP2AActivation wikipedia.orgnih.gov

Interplay with Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone involved in the folding and stability of a variety of client proteins, many of which are signaling molecules crucial for cell survival and growth. uniprot.orgnih.govwikipedia.org Some signaling pathways influenced by sphingolipids, such as those involving TRAF2, RIP1, and NF-κB, are known to interact with Hsp90. frontiersin.org Additionally, reduced intracellular S1P levels, a consequence of this compound treatment, have been suggested to affect Hsp90 activity. nih.govnih.gov While direct evidence detailing the specific interplay between this compound and Hsp90 is limited in the provided search results, the connection between sphingolipid metabolism, related signaling pathways, and Hsp90 suggests a potential indirect influence of this compound on Hsp90 function or the stability of its client proteins. nih.govfrontiersin.orgnih.gov

Influence of Ceranib 1 on Fundamental Cellular Processes in Research Models

Regulation of Cell Proliferation and Cell Cycle Progression

Ceranib 1 has been shown to impact cell proliferation and cell cycle progression in various research models. Its inhibitory effect on ceramidase activity is central to these observed outcomes. nih.govnih.govaacrjournals.org

Inhibition of Proliferative Capacity in Various Cell Lines

Studies have demonstrated that this compound inhibits the proliferation of various cell lines. For instance, in SKOV3 human ovarian carcinoma cells, this compound inhibited cell proliferation with an IC₅₀ value of 3.9 ± 0.3 μM after 72 hours of treatment. nih.govaacrjournals.orgmedchemexpress.com This indicates a dose-dependent reduction in cell number or survival upon exposure to this compound. The antiproliferative effect is consistent with the accumulation of ceramide induced by ceramidase inhibition, as ceramide is known to act as a negative regulator of cell proliferation. nih.goveuropeanreview.org

Data on the inhibitory effect of this compound on cell proliferation in SKOV3 cells:

Cell LineTreatment DurationIC₅₀ (μM)
SKOV3 (human ovarian carcinoma)72 hours3.9 ± 0.3 nih.govaacrjournals.org

Induction of Cell Cycle Arrest (e.g., G2 phase)

In addition to inhibiting proliferation, this compound has been observed to induce cell cycle arrest. Research indicates that ceramidase inhibitors, including this compound, can induce cell cycle arrest. nih.govnih.govaacrjournals.org While some studies specifically detail the effects of Ceranib-2 on cell cycle distribution, showing accumulation of cells in the sub-G1 (apoptosis), G2, and S phases, the core mechanism of ceramidase inhibition by compounds like this compound is linked to disruptions in cell cycle progression. nih.govmedchemexpress.comarctomsci.com Ceramide accumulation, a consequence of ceramidase inhibition, has been shown to modulate cell cycle progression, including inducing G2 arrest in other cell models. nih.gov

Mechanisms of Apoptosis Induction

This compound's influence on cell fate extends to the induction of apoptosis, a programmed cell death process. This apoptotic effect is a key aspect of its potential in research models. nih.govnih.govaacrjournals.orgtubitak.gov.tr The accumulation of ceramide, resulting from this compound-mediated ceramidase inhibition, is a primary driver of apoptosis. nih.govnih.govaacrjournals.orgeuropeanreview.orgtubitak.gov.tr

Mitochondrial Permeabilization and Membrane Potential Changes

Apoptosis induction by ceramidase inhibitors, such as this compound, involves alterations in mitochondrial function. Changes in mitochondrial transmembrane potential and permeabilization are critical steps in the apoptotic pathway. europeanreview.orgtubitak.gov.trlabsolu.canih.govresearchgate.netresearchgate.netbibad.gen.tr Studies on related ceramidase inhibitors have shown that they can lead to mitochondrial dysfunction and a decrease in mitochondrial membrane potential, which is considered a sign of apoptosis. europeanreview.orgtubitak.gov.trnih.govresearchgate.netresearchgate.net This depolarization of the inner mitochondrial membrane is significant in the investigation of apoptosis. europeanreview.org

Data on Mitochondrial Membrane Potential Changes (Observed with related ceramidase inhibitors):

Cell LineTreatmentEffect on Mitochondrial Membrane Potential
MCF7 (human breast cancer)Ceranib-2 (13 µM, 24 h)Increased percentage of cells with depolarized mitochondrial membrane (from 23.5% to 64.2%) nih.govresearchgate.net
A-498 (human renal cell carcinoma)Ceranib-2 (IC₅₀, 48 hours)Statistically significant decrease in mitochondrial membrane potential. europeanreview.org

Chromatin Condensation and Nuclear Morphological Alterations

Morphological changes characteristic of apoptosis, including chromatin condensation and nuclear alterations, have been observed in cells treated with ceramidase inhibitors. tubitak.gov.trnih.govresearchgate.netbibad.gen.trresearchgate.netnih.govresearcherslinks.com These changes are considered hallmarks of apoptosis. tubitak.gov.trnih.govresearchgate.net Studies using techniques like confocal microscopy and transmission electron microscopy have revealed condensed nuclei and fragmented chromatin in treated cells. tubitak.gov.trnih.govresearchgate.netnih.gov

Observed Morphological Alterations (Observed with related ceramidase inhibitors):

Cellular FeatureObserved AlterationReference
NucleiCondensed nuclei, fragmented nuclei tubitak.gov.trnih.govresearchgate.netbibad.gen.trnih.gov tubitak.gov.trnih.govresearchgate.netbibad.gen.trnih.gov
ChromatinChromatin condensation tubitak.gov.trnih.govresearchgate.netresearchgate.netnih.gov tubitak.gov.trnih.govresearchgate.netresearchgate.netnih.gov
Cell MembraneMembrane blebbing, shrinkage tubitak.gov.trresearchgate.netbibad.gen.tr tubitak.gov.trresearchgate.netbibad.gen.tr

DNA Fragmentation Analysis

DNA fragmentation is a biochemical hallmark of apoptosis. bibad.gen.trresearchgate.netnih.govinpressco.com Analysis of DNA fragmentation, often visualized as a ladder pattern in gel electrophoresis, provides further evidence of apoptotic cell death induced by ceramidase inhibitors. researchgate.netnih.gov Studies have shown increased rates of DNA fragmentation in cells treated with related ceramidase inhibitors, indicating the activation of apoptotic pathways leading to the cleavage of DNA. bibad.gen.trresearchgate.netnih.gov

Data on DNA Fragmentation (Observed with related ceramidase inhibitors):

Cell LineTreatmentEffect on DNA Fragmentation
H460 (human large cell lung carcinoma)Ceranib-2 (10, 25, 50 µM, 24 h)Apoptosis increased by 3.7, 5.9, and 8.9 fold, respectively. researchgate.net
BEAS-2B (human bronchial epithelial)Ceranib-2 (10, 25, 50 µM, 24 h)Apoptosis increased by 3.3, 4.2, and 5.2 fold, respectively, compared to control. bibad.gen.tr

Caspase Activation Dynamics (e.g., CASP3/7/8/9)

Research indicates that this compound, as an acid ceramidase inhibitor, can induce apoptosis, a process often mediated by the activation of caspases. Studies on the related compound Ceranib-2 have shown activation of PARP and CASP3/7/8/9-mediated cell apoptosis in research models mdpi.comresearchgate.netmdpi-res.com. While direct studies detailing the caspase activation dynamics specifically for this compound are less prevalent in the search results, its mechanism of action through ceramide accumulation strongly suggests a similar pro-apoptotic effect involving the caspase cascade, consistent with findings for other ceramidase inhibitors and ceramide-inducing agents mdpi.comnih.govpeerj.com.

Modulation of Pro- and Anti-Apoptotic Protein Expression (e.g., BCL-2, MCL-1, BAX, BID, BAD)

In conjunction with caspase activation, this compound's influence on apoptosis involves modulating the expression of key proteins in the BCL-2 family, which regulate mitochondrial outer membrane permeabilization. Studies on Ceranib-2, a more potent analog, have demonstrated that it increases the expression of pro-apoptotic markers such as BID, BAD, and BAX, while decreasing the expression of the anti-apoptotic protein BCL-2 in human breast cancer cell lines mdpi.comresearchgate.netmdpi-res.comresearchgate.net. This shift in the balance between pro- and anti-apoptotic proteins favors the induction of cell death. The BCL-2 family proteins, including MCL-1, play a crucial role in cell survival, and their quantitative levels influence the fate of cells nih.govdovepress.com.

Research findings on the modulation of apoptotic protein expression by Ceranib-2 include:

Protein (Type)Effect of Ceranib-2 Treatment (Relative to Control)Research ModelSource
BID (Pro-apoptotic)Increased expressionHuman breast cancer cell lines mdpi.comresearchgate.netmdpi-res.comresearchgate.net
BAD (Pro-apoptotic)Increased expressionHuman breast cancer cell lines mdpi.comresearchgate.netmdpi-res.comresearchgate.net
BAX (Pro-apoptotic)Increased expressionHuman breast cancer cell lines mdpi.comresearchgate.netmdpi-res.comresearchgate.net
BCL-2 (Anti-apoptotic)Decreased expressionHuman breast cancer cell lines mdpi.comresearchgate.netmdpi-res.comresearchgate.net

Autophagy Pathway Modulation

Ceramide, the accumulation of which is induced by this compound, is increasingly recognized as an activator of autophagy nih.govnih.govcsic.es. Autophagy is a cellular process involving the degradation of cytoplasmic components through the lysosomal pathway, which can be cytoprotective or lead to cell death depending on the context and level of activation nih.govresearchgate.net. Studies have shown that elevated ceramide levels contribute to increased trophoblast cell autophagy in models related to preeclampsia researchgate.netunito.itfrontiersin.org. Ceramide is thought to trigger autophagy by interfering with the mTOR signaling pathway and by dissociating the Beclin 1:BCL-2 complex nih.govcsic.es.

Ceramide-Induced Autophagy

The accumulation of ceramide due to ceramidase inhibition by compounds like this compound can directly induce autophagy mdpi-res.compeerj.com. Research in human trophoblast cells and pregnant mice models has demonstrated that pharmacological inhibition of acid ceramidase activity, leading to increased placental ceramide content, results in increased autophagy researchgate.netunito.itfrontiersin.org. This ceramide-induced autophagy has been observed in various cell lines and is considered a stress response nih.govcsic.esfrontiersin.org.

Interplay with BOK-MCL1 Rheostat in Autophagy

The balance between the BCL2 family proteins BOK and MCL1 has been identified as a regulator of human trophoblast cell fate and autophagy researchgate.netunito.it. Research indicates that pharmacological inhibition of acid ceramidase activity, which increases ceramide levels, can lead to increased autophagy via a shift in the BOK-MCL1 rheostat researchgate.netunito.it. This shift favors the accumulation of BOK, a pro-apoptotic protein that also acts as a potent inducer of autophagy researchgate.netunito.it. Overexpression of MCL1, an anti-apoptotic protein, has been shown to rescue oxidative stress-induced autophagy, highlighting the critical interplay between these proteins in regulating autophagic processes influenced by ceramide levels researchgate.net.

Effects on Cellular Differentiation and Senescence

Sphingolipids, including ceramide, play a role in regulating basic cellular processes such as differentiation and senescence researchgate.netnih.gov. Acid ceramidase 1 (ACER1) is reported to be upregulated by extracellular calcium and contributes to the regulation of cell differentiation and growth arrest acs.org. While this compound, as a ceramidase inhibitor, influences ceramide levels, direct studies specifically detailing the effects of this compound on cellular differentiation and senescence in various research models are less prominent in the provided search results compared to its effects on apoptosis and autophagy. However, the broader understanding of sphingolipid metabolism suggests that altering the ceramide/S1P balance via ceramidase inhibition would likely impact these processes, as ceramide is associated with cell cycle arrest and senescence nih.govmdpi.com.

Impact on Cell Migration and Invasion Potential

The balance between ceramide and sphingosine-1-phosphate (S1P) is known to contribute to the ability of cells, particularly cancer cells, to migrate or invade researchgate.netnih.gov. S1P is generally associated with pro-survival, proliferation, and migration signals, while ceramide is linked to growth arrest and apoptosis researchgate.netnih.govmdpi.com. Acid ceramidase (ASAH1), the enzyme inhibited by this compound, hydrolyzes ceramide to sphingosine (B13886), which is then converted to S1P by sphingosine kinases researchgate.netnih.gov. By inhibiting ASAH1, this compound leads to increased ceramide and decreased S1P levels, shifting the sphingolipid balance towards a state that is generally less favorable for cell migration and invasion researchgate.netnih.gov. Studies using other ASAH1 inhibitors, such as carmofur, have demonstrated decreased migration of glioblastoma cell lines and patient-derived xenograft cells, suggesting that ASAH1 inhibition can block cell migration nih.gov. This effect is thought to involve a decrease in AKT signaling, a pathway often implicated in cell survival and migration nih.gov. While direct studies on this compound's impact on migration and invasion are limited in the provided results, its mechanism of action as an acid ceramidase inhibitor strongly supports an inhibitory effect on these processes by altering the ceramide/S1P rheostat.

Preclinical Therapeutic Research Applications and Disease Models

Cancer Biology Research

Efficacy in Ovarian Carcinoma Models (SKOV3 cells)

Ceranib 1 has shown antiproliferative activity in SKOV3 human ovarian carcinoma cells medchemexpress.com. Studies have reported an IC₅₀ value of 3.9 μM for this compound in inhibiting the proliferation of SKOV3 cells after 72 hours of treatment medchemexpress.comnih.gov. This compound produces a dose-dependent decrease in ceramidase activity in SKOV3 cells, with 50% inhibition observed at 55 and 28 μM in different assays medchemexpress.com. Treatment with this compound in SKOV3 cells leads to the accumulation of multiple ceramide species and a reduction in intracellular sphingosine (B13886) and S1P levels medchemexpress.com. When used in combination with paclitaxel (B517696), a standard drug for ovarian cancer, this compound demonstrated additive effects on SKOV3 proliferation nih.gov.

CompoundCell LineEffect on ProliferationIC₅₀ (μM)Treatment DurationReference
This compoundSKOV3Inhibition3.9 ± 0.372 hours medchemexpress.comnih.gov
This compoundSKOV3Ceramidase Inhibition55 (50% inh)Not specified medchemexpress.com
This compoundSKOV3Ceramidase Inhibition28 (50% inh)Not specified medchemexpress.com

Renal Cell Carcinoma Investigations (A-498 cells)

Research using the human renal cell carcinoma A-498 cell line has primarily focused on Ceranib-2, an analog of this compound europeanreview.orgnih.govresearchgate.netresearchgate.net. Studies indicated that Ceranib-2 induced cytotoxicity, antiproliferative, growth inhibitory, and apoptotic effects in A-498 cells in a dose and time-dependent manner europeanreview.orgnih.govresearchgate.net. While an IC₅₀ value for 24-hour treatment with Ceranib-2 on A-498 cells could not be calculated as viability did not decrease below 50%, a statistically significant decrease in cell viability was observed at doses of 100, 50, 25, and 12.2 µM after 24 hours europeanreview.orgresearchgate.net. The highest inhibition was detected at 72 hours, with statistically significant inhibition observed across all applied doses compared to untreated cells europeanreview.orgresearchgate.net. Apoptosis was triggered in A-498 cells after Ceranib-2 application, with a total apoptotic profile of 12.12% compared to untreated cells europeanreview.orgresearchgate.net.

Breast Adenocarcinoma Studies (MCF-7 cells)

Research on breast cancer has also primarily focused on Ceranib-2 in cell lines such as MCF-7 and MDA MB-231 ingentaconnect.comeuropeanreview.orgnih.govnih.govosti.gov. Acid ceramidase is reported to be highly upregulated in breast tumors ingentaconnect.comnih.gov. Treatment with Ceranib-2 significantly induced apoptosis in human breast cancer cell lines ingentaconnect.comnih.govosti.gov. In MCF-7 cells, Ceranib-2 treatment led to a loss in mitochondrial membrane potential and activated both intrinsic and extrinsic apoptotic pathways ingentaconnect.comnih.gov. Ceranib-2 induced apoptosis by activating SAPK/JNK and p38 MAPK pathways and inhibiting the Akt pathway ingentaconnect.comnih.gov. Notably, estrogen receptor-α (ERα) expression was significantly downregulated after Ceranib-2 treatment in MCF-7 cells ingentaconnect.comnih.gov. A docking study suggested a higher binding affinity of Ceranib-2 for ERα compared to tamoxifen (B1202) in MCF-7 cells ingentaconnect.comnih.gov. Ceranib-2 also effectively inhibited the growth of MCF-7 cells in a dose and time-dependent manner, inducing morphological apoptotic hallmarks and DNA fragmentation osti.gov.

Colon and Lung Cancer Cell Line Research (e.g., SW480, A549, H460 cells)

Investigations into colon and lung cancer cell lines have also largely utilized Ceranib-2 researchgate.netgoogle.comresearchgate.netcytion.comnih.gov. Preclinical studies suggest that inhibiting neutral ceramidase may prevent the occurrence and progression of colon cancer researchgate.net. While direct studies on this compound in SW480 colon cancer cells were not extensively detailed in the provided context, Ceranib-2 has been mentioned in the context of colon cancer cell lines google.com. In lung cancer, the anti-proliferative impact of Ceranib-2 has been shown to vary with treatment dose in cell lines including A549 and H460 researchgate.netresearchgate.net. Ceranib-2 was found to inhibit hAC activity by 44% at 25 μM in H460 cells researchgate.net. Ceranib-2 has also been investigated for its effects on cell survival, apoptosis, and interaction with carboplatin (B1684641) in human non-small cell lung cancer cells like A549 and H460 researchgate.net.

CompoundCell LineCancer TypeEffectNotesReference
Ceranib-2A549Lung AdenocarcinomaDecreased cell viabilityDose-dependent impact researchgate.netresearchgate.net
Ceranib-2H460Large Cell CarcinomaDecreased cell viability, Inhibited hAC44% inhibition at 25 μM hAC activity researchgate.netresearchgate.net
Ceranib-2SW480Colon CancerMentioned in context of cell linesSpecific findings not detailed for C1/C2 google.comlidebiotech.com

Hepatocellular Carcinoma (HepG2 cells) and Fibrocarcinoma Studies

Research involving hepatocellular carcinoma (HCC) cell lines, such as HepG2, has explored the role of ceramide metabolism in the context of drug resistance, particularly to sorafenib (B1663141) oncotarget.comcet.bionih.govwaocp.orgnih.gov. While the provided information primarily discusses the role of enzymes like glucosylceramide synthase (GCS) and acid ceramidase (ACDase) in sorafenib resistance in HepG2 cells, direct studies detailing the specific effects of this compound on HepG2 cells were not prominently featured in the search results oncotarget.com. HepG2 cells are widely used for studying liver function, cancer biology, and drug metabolism cet.bio. Similarly, specific detailed research findings on this compound in fibrocarcinoma models were not available in the provided search results, although HT-1080 fibrocarcoma cells are listed as a cell line available in biobanks lidebiotech.com.

Research in Melanoma and Head and Neck Squamous Cell Carcinoma Models

Ceramidases, the enzymes inhibited by this compound, have been observed to be overexpressed in several cancer types, including melanoma and head and neck squamous cell carcinoma (HNSCC). nih.govresearchgate.net Overexpression of ceramidases has been linked to tumor cell resistance to certain treatments. nih.govresearchgate.net While the provided search results specifically mention the overexpression of ceramidases in melanoma and HNSCC and the potential of ceramidase inhibitors as anticancer agents, direct detailed research findings on this compound specifically in melanoma and HNSCC models within these results are limited. However, the rationale for investigating ceramidase inhibitors like this compound in these cancers is based on the observed dysregulation of ceramidase activity. nih.govresearchgate.net

Addressing Drug Resistance Mechanisms (e.g., Chemoresistance, Radioresistance)

Ceramidases are believed to play a role in conferring resistance to drugs and radiation. nih.govresearchgate.net Therefore, inhibiting ceramidase activity with compounds like this compound has been investigated as a strategy to overcome drug resistance. Studies have shown that inhibiting acid ceramidase (ASAH1) can resensitize resistant multiple myeloma cells to proteasome inhibitors (PIs) both in vitro and in vivo. ashpublications.orghaematologica.orgnih.gov This resensitization is associated with the inhibition of anti-apoptotic proteins MCL-1 and BCL-2. ashpublications.orgnih.gov The accumulation of ceramide due to ASAH1 inhibition is suggested to promote the inhibition of SET, leading to enhanced activity of the phosphatase PP2A, which in turn affects MCL-1 and BCL-2 expression and activity. ashpublications.orgnih.gov

The activities of ceramide- and sphingosine-metabolizing enzymes are also associated with radio- and chemo-resistance in HNSCC. researchgate.netmdpi.com Inhibitors of these enzymes, including ceramidase inhibitors, and synthetic ceramides (B1148491) are being explored as potential sensitizers for radiotherapy and chemotherapy in HNSCC. researchgate.net

Combination Therapy Research in Preclinical Settings

Preclinical research has investigated the effects of combining this compound and its analog, Ceranib 2, with other therapeutic agents, such as chemotherapeutics and radiation therapy, to enhance anti-cancer effects. nih.govmdpi.comdntb.gov.uaspringernature.com

Co-treatment with Chemotherapeutic Agents (e.g., Paclitaxel)

Studies have explored the combination of this compound or its analog Ceranib 2 with paclitaxel in ovarian cancer cell lines (SKOV3). nih.govresearchgate.netresearchgate.netnih.govapexbt.com These studies indicated that co-administration of this compound or Ceranib 2 with paclitaxel resulted in additive effects on inhibiting the proliferation of SKOV3 cells. nih.govresearchgate.netresearchgate.netnih.gov

Interactive Data Table: Effects of Ceranib Compounds and Paclitaxel on SKOV3 Cell Proliferation

Treatment CombinationEffect on SKOV3 Cell ProliferationReference
Paclitaxel aloneInhibition nih.govresearchgate.netresearchgate.netnih.gov
This compound aloneInhibition (IC50 = 3.9 ± 0.3 μM) nih.govmedchemexpress.com
Ceranib 2 aloneInhibition (IC50 = 0.73 ± 0.03 μM) nih.gov
Paclitaxel + this compoundAdditive inhibition nih.govresearchgate.netresearchgate.netnih.gov
Paclitaxel + Ceranib 2Additive inhibition nih.govresearchgate.netresearchgate.netnih.gov

Note: IC50 values represent the concentration required for 50% inhibition of cell proliferation.

Integration with Radiation Therapy Modalities

Ceramidases may also confer resistance to radiation. nih.govresearchgate.net Radiotherapy is known to increase intracellular ceramide levels, which can trigger cell death. nih.goveuropeanreview.org Drugs that inhibit ceramidase enzymes are expected to act as radiotherapy sensitizers. nih.goveuropeanreview.org Research using Ceranib 2, an analog of this compound, in combination with high-dose radiation (20 Gy) on human breast adenocarcinoma cells (MCF-7) showed increased cytotoxicity and apoptosis compared to radiation alone. nih.goveuropeanreview.org This suggests that inhibiting ceramidase activity can enhance the effects of radiation therapy, potentially by promoting the accumulation of pro-apoptotic ceramides. nih.goveuropeanreview.org

Immunomodulation and Inflammatory Process Research

Sphingolipids, including ceramide and S1P, play a critical role in shaping immune responses and are involved in inflammatory signaling. mdpi.comnih.govresearchgate.net The balance between ceramide and S1P is vital for normal cellular function and has been implicated in inflammatory conditions. mdpi.comresearchgate.net

Suppression of Trained Immunity in Monocytes

This compound has been shown to inhibit trained immunity in monocytes. nih.gov Trained immunity is a form of innate immune memory where monocytes and macrophages develop a quicker and stronger inflammatory response to subsequent stimuli after initial exposure to certain agents. nih.govfrontiersin.orgbiorxiv.orgpreprints.org this compound inhibited trained immunity with a potency similar to rapamycin, reducing the production of inflammatory cytokines like IL-6 and TNF. nih.gov

The mechanism involves the inhibition of acid ceramidase by this compound, which prevents the characteristic lipidome changes associated with trained immunity. nih.gov this compound treatment increased the abundance of phosphatidylcholines (PCs) while reducing phosphatidylserines (PSs) and phosphatidylinositols (PIs) in trained monocytes, mirroring the lipidome of untrained cells or those treated with rapamycin. nih.gov Furthermore, this compound markedly increased ceramide species levels and suppressed S6K1 phosphorylation, indicating a potential downregulation of mTOR activity, which is involved in immunometabolism and trained immunity. nih.gov Gene set enrichment analysis revealed that genes involved in inflammation and immune cell functions upregulated by training were downregulated by this compound treatment, similar to the effect of rapamycin. nih.gov

Interactive Data Table: Effects of this compound on Trained Immunity in Monocytes

TreatmentEffect on Trained Immunity (IL-6 and TNF production)Effect on Monocyte LipidomeEffect on S6K1 PhosphorylationEffect on Inflammatory Gene TranscriptionReference
Trained (e.g., with HKCA)IncreasedCharacteristic changes (e.g., decreased PCs, increased PSs/PIs)IncreasedUpregulated nih.gov
Trained + this compoundInhibited (similar potency to rapamycin)Lipidome mirrored untrained/rapamycin-treated cellsSuppressedDownregulated nih.gov
Trained + RapamycinInhibitedLipidome mirrored untrained/Ceranib 1-treated cellsSuppressedDownregulated nih.gov

Role in Inflammatory Bowel Disease and Colorectal Cancer Models

Inflammatory bowel disease (IBD), characterized by chronic inflammation of the intestinal tract, is a recognized risk factor for the development of colorectal cancer (CRC). Altered sphingolipid metabolism has been implicated in both IBD and CRC pathogenesis. nih.gov The balance between ceramide, which tends to promote apoptosis and differentiation, and sphingosine-1-phosphate (S1P), which is involved in proliferation and inflammation, is critical for maintaining normal cellular function in the gut. nih.gov

Research indicates that disrupted sphingolipid metabolism contributes to inflammation in IBD, potentially creating an environment that favors CRC development. nih.gov Enzymes involved in sphingolipid metabolism, including ceramidases, have been examined as potential therapeutic targets in these conditions. nih.gov Elevated levels of acid ceramidase (aCDase) have been observed in the colon biopsies of patients with IBD compared to healthy individuals. Studies in mouse models have further suggested that sphingolipid metabolism in immune cells may represent a vital therapeutic target for colitis.

Ceramidase inhibitors, including this compound and its analog Ceranib-2, have been identified as compounds that can inhibit cellular ceramidase activity, leading to an accumulation of ceramide species and a reduction in sphingosine and S1P levels. guidetoimmunopharmacology.org This modulation of the ceramide/S1P balance is hypothesized to play a role in regulating cell fate, with implications for conditions characterized by abnormal cell survival and proliferation, such as cancer. guidetoimmunopharmacology.org While research specifically detailing this compound's direct effects in IBD and CRC models in the provided results is limited, the broader investigation into ceramidase inhibitors in this context suggests a potential area of research based on its mechanism of action.

Antiviral Research Modalities

Sphingolipids, as structural components of membranes and signaling molecules, can influence host cell functions that are relevant to virus replication. Investigations into the effects of inhibitors of sphingolipid metabolism have explored their potential as antiviral compounds.

Inhibition of Measles Virus Replication in Lymphocytes

Studies have investigated the effects of sphingolipid metabolism inhibitors on measles virus (MV) replication in lymphocytes. The acid ceramidase inhibitor Ceranib-2 was found to efficiently inhibit MV replication in primary human peripheral blood lymphocytes (PBL) and the human B cell line BJAB. Treatment with Ceranib-2 reduced titers of newly synthesized MV by approximately 1 log (90%) in PBL and 70-80% in BJAB cells.

Lipidomic analyses revealed that Ceranib-2 treatment increased ceramide levels in BJAB cells. Furthermore, Ceranib-2 reduced the phosphorylation of p70 S6K in PBL and BJAB cells. As mTORC1 activity is necessary for efficient MV replication, the reduction in p70 S6K phosphorylation, a downstream target of mTORC1, suggests this as a possible antiviral mechanism. The data suggest that acid ceramidase inhibitors like Ceranib-2 can impair MV replication by affecting cellular activities, including mTORC1, thereby altering the metabolic state of the cells to create a less favorable environment for the virus.

Cardiovascular System Research: Microvascular Homeostasis and Flow-Induced Dilation

Sphingolipid metabolites play a critical role in determining the mediator of flow-induced dilation (FID) in human resistance arterioles. Elevated levels of ceramide are associated with a transition from nitric oxide (NO)-dependent to hydrogen peroxide (H2O2)-dependent FID, a change observed in conditions like coronary artery disease (CAD). Manipulating the sphingolipid balance towards ceramide can favor microvascular dysfunction, while shifting it towards sphingosine-1-phosphate (S1P) can favor the restoration of NO-mediated FID.

This compound has been utilized in research examining the manipulation of the sphingolipid rheostat and its influence on the mediator of FID in the human microvasculature. In a study using human arterioles collected from discarded adipose tissue, this compound was used to treat microvessels from patients with coronary artery disease (CAD). Exposure to this compound for 4 hours, followed by administration of adiponectin, maintained dilator capacity in these microvessels compared to vehicle-treated cells. This research highlights the potential for targeted manipulation of the sphingolipid pathway, including through the use of compounds like this compound, to alter the mechanism of FID and potentially influence microvascular dysfunction.

Neurodegenerative Disease Research Connections (e.g., Alzheimer's Disease Mechanisms, Krabbe Disease)

Ceramidases are involved in myelin and fatty acid metabolism and have been associated with changes in the brain during aging and in the context of neurodegenerative diseases. The overexpression of acid ceramidase (ACDase) has been implicated in the onset and progression of neurodegenerative conditions, including Alzheimer's disease (AD) and Gaucher disease. Elevated levels and activity of human acid ceramidase (hAC) have been observed in the brains of individuals with Alzheimer's disease, suggesting a potential role for AC in regulating neuronal apoptosis and contributing to the molecular mechanisms of AD.

Rare inherited metabolic disorders known as lysosomal storage diseases (LSDs), particularly neuropathic conditions like Gaucher's disease (GD) and Krabbe's disease (KD), have also been linked to the dysregulation of sphingolipid metabolism. Krabbe disease, a severe neuropathic condition, is caused by deficient galactosylceramidase (GALCase) activity, leading to the accumulation of galactosylceramide and galactosylsphingosine (psychosine) in nervous tissues. Recent reports suggest that inhibiting hAC could be an emerging strategy for treating some LSDs, including Krabbe disease. Genetic ablation or pharmacological inhibition of AC has been suggested to eliminate the accumulation of neurotoxic psychosine (B1678307) and prolong lifespan in a KD mouse model. While this compound is a ceramidase inhibitor, research specifically detailing its direct application in Alzheimer's or Krabbe disease models in the provided results is not available. However, the implication of ceramidase inhibition in these diseases suggests a potential area for future investigation of compounds like this compound based on their inhibitory activity.

Research in Pregnancy-Related Disorders (e.g., Preeclampsia, Intrauterine Growth Restriction (IUGR) Mechanisms)

Alterations in the balance between placental cell death and survival are known contributors to improper placentation and the development of pregnancy-related disorders such as preeclampsia (PE) and intrauterine growth restriction (IUGR). Preeclampsia is characterized by maternal hypertension and insufficient uteroplacental circulation, leading to placental hypoxia and oxidative stress. These conditions can result in increased trophoblast autophagy and apoptosis.

Bioactive sphingolipids, including ceramides, are involved in regulating cell death and survival and have been implicated in the pathophysiology of preeclampsia. Elevated maternal circulating and placental ceramide levels have been quantified in pregnancies complicated by preeclampsia. Oxidative stress in preeclampsia can lead to a reduction in lysosomal hydrolase activities and elevated de novo ceramide synthesis, resulting in ceramide overload and increased trophoblast cell autophagy.

Advanced Research Methodologies and Structure Activity Relationship Studies

High-Throughput Screening Approaches for Inhibitor Discovery

The discovery of Ceranib 1 originated from high-throughput screening (HTS) initiatives aimed at identifying inhibitors of ceramidase activity. A fluorogenic ceramidase assay was developed and utilized in SKOV3 cells to screen a large library of approximately 50,000 compounds. This screening effort led to the identification of this compound as a lead compound exhibiting inhibitory properties against ceramidase nih.govnih.gov. HTS assays are crucial for rapidly evaluating vast numbers of compounds, accelerating the initial phase of drug discovery by identifying potential hits for further investigation nih.govresearchgate.net. The successful application of this method facilitated the discovery of this compound as a non-lipid inhibitor of human ceramidase activity nih.govnih.gov.

Analog Synthesis and Chemical Optimization Strategies

Following the identification of this compound, chemical optimization strategies were initiated to develop analogs with potentially improved properties, such as increased potency. This involved the synthesis of several this compound analogs to explore the impact of structural modifications on activity nih.govresearchgate.netresearchgate.net. Ceranib-2, an optimized analog of this compound, was synthesized and found to be more potent in cell-based assays nih.govresearchgate.netcenmed.com. The synthesis of Ceranib-2 involved a specific route detailed in research, highlighting the deliberate chemical modifications undertaken to enhance its inhibitory effect nih.gov. This process of analog synthesis and optimization is a fundamental aspect of medicinal chemistry, allowing researchers to systematically modify lead compounds and evaluate the resulting changes in biological activity researchgate.net.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are critical for understanding how the chemical structure of a compound relates to its biological activity. For this compound and its analogs, SAR elucidation has involved both computational and experimental methods to identify key structural features responsible for ceramidase inhibition nih.govacs.orgnih.gov.

In Silico Modeling and Docking Studies

In silico modeling and docking studies play a vital role in predicting how a compound might interact with its biological target, such as an enzyme mdpi.comnih.gov. While specific detailed in silico studies for this compound were not extensively detailed in the provided snippets, research on its analog, Ceranib-2, has utilized molecular modeling and docking studies to investigate its interactions within the active site cavity of acid ceramidase (AC), including interactions with amino acid residues like Cys143 researchgate.net. These computational approaches provide insights into the potential binding modes and affinities of inhibitors, guiding the design of new and more potent analogs acs.orgmdpi.comnih.govresearchgate.net. In silico methods can help predict binding energies and evaluate the stability of protein-ligand complexes nih.gov.

Identification of Critical Structural Features for Activity

SAR studies aim to identify the specific parts of a molecule that are essential for its biological activity karger.combohrium.comresearchgate.net. Although detailed SAR for this compound itself was not fully elaborated, the synthesis and evaluation of its analogs, particularly Ceranib-2, provide initial insights into the structural features that influence potency nih.govcenmed.com. The fact that Ceranib-2 demonstrated increased potency compared to this compound suggests that the chemical modifications introduced in Ceranib-2 are important for enhanced ceramidase inhibition nih.gov. Studies on other ceramidase inhibitors have revealed that specific functional groups and structural configurations are critical for inhibitory activity and enzyme selectivity karger.com. For instance, modifications in the side chain or core scaffold of related inhibitors have been shown to significantly impact their potency researchgate.netacs.org.

Quantitative Lipidomics Profiling (e.g., Mass Spectrometry)

Here is a table summarizing the effect of this compound on ceramide species accumulation:

Ceramide SpeciesEffect of 12.5 μM this compound Treatment (vs. Vehicle Control)
C14-CeramideAccumulated nih.gov
C24-CeramideAccumulated nih.gov
C26-CeramideAccumulated nih.gov
C26:1-CeramideAccumulated nih.gov
Total Ceramides (B1148491)Approximately 32% increase nih.gov

This compound also affected dihydrosphingosine species at higher concentrations, increasing levels of dhC16-Cer and dhS1P at 50 μM nih.gov.

Transcriptomic and Proteomic Analysis (e.g., RNA Sequencing, pSTY Proteomic Profiling)

Transcriptomic analysis, such as RNA sequencing, has been utilized to investigate the effect of ceramidase inhibition on gene transcription. Studies involving this compound have shown that it can induce significant changes in gene expression profiles. For instance, in primary human monocytes, treatment with this compound resulted in thousands of differentially expressed genes compared to control groups. nih.gov Pathway analysis of these differentially regulated genes has revealed associations with immune responses. nih.gov Transcriptomic analysis allows for the identification of genes and pathways affected by this compound, providing insights into its cellular mechanisms at the RNA level. plos.orghutchdatascience.org

Proteomic analysis, including techniques like LC-MS/MS and pSTY proteomic profiling, provides complementary information by examining protein expression levels and post-translational modifications. ashpublications.orgnih.gov While direct proteomic profiling specifically of this compound treatment was less prominent in the search results compared to its analog Ceranib-2, studies on ceramidase inhibition in general, and some referencing Ceranib-2, highlight the utility of these methods. Proteomic analyses can identify changes in protein abundance and phosphorylation status, which are critical for understanding cellular signaling pathways influenced by ceramidase inhibition. For example, proteomic profiling in the context of ceramidase inhibition has revealed effects on proteins involved in drug resistance and signaling pathways like mTORC1. ashpublications.orgfrontiersin.org

Advanced Cell Imaging and Morphological Analysis (e.g., Confocal Microscopy, Transmission Electron Microscopy)

Advanced cell imaging techniques, including confocal microscopy and transmission electron microscopy (TEM), are employed to visualize the morphological changes induced by this compound and its effects on cellular structures. Confocal microscopy allows for detailed imaging of cellular components and the localization of specific molecules within the cell. tubitak.gov.trnih.govnih.gov TEM provides high-resolution images of intracellular ultrastructure, revealing alterations in organelles like mitochondria and the nucleus. nih.govnih.govtubitak.gov.trresearchgate.net

Studies, primarily using Ceranib-2 but indicative of methodologies applicable to this compound, have demonstrated that ceramidase inhibitors can induce significant morphological changes characteristic of apoptosis. These include nuclear condensation, chromatin fragmentation, cytoskeleton alterations, and membrane blebbing, observable through confocal microscopy and TEM. tubitak.gov.trnih.govnih.govtubitak.gov.trresearchgate.net TEM can further reveal mitochondrial dysfunction following treatment. nih.gov These imaging techniques provide visual evidence supporting the biological effects observed in biochemical and functional assays.

Biochemical and Molecular Assays for Enzyme Activity and Signaling Components (e.g., Fluorogenic Ceramidase Assay, Western Blot Analysis)

A variety of biochemical and molecular assays are fundamental to characterizing the activity of this compound and its impact on cellular signaling.

Fluorogenic Ceramidase Assay: This assay is a direct method used to measure the inhibitory effect of this compound on ceramidase enzyme activity. It typically involves incubating cells or enzyme preparations with a fluorogenic ceramide analog substrate. nih.govresearchgate.netaacrjournals.org Hydrolysis of the substrate by ceramidase releases a fluorescent product, which can be quantified. nih.govresearchgate.netaacrjournals.org The reduction in fluorescence in the presence of this compound indicates inhibition of ceramidase activity. Studies have shown that this compound dose-dependently inhibits ceramidase activity in cell-based assays. karger.commedchemexpress.comnih.govaacrjournals.org

Here is a representative data table showing the inhibitory effect of this compound on ceramidase activity:

CompoundCell LineIC₅₀ (µM)Assay TypeCitation
This compoundSKOV355Cell-based nih.govaacrjournals.org
This compoundSKOV328Cell-based karger.commedchemexpress.com
Ceranib 2SKOV328Cell-based nih.govaacrjournals.org
Ceranib 2SKOV355Cell-based karger.commedchemexpress.com

Note: Different studies report slightly varying IC₅₀ values for this compound in SKOV3 cells.

Western Blot Analysis: This technique is widely used to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates. frontiersin.orgresearchgate.netresearchgate.netnih.gov Western blot analysis is crucial for investigating the effects of this compound on the levels and activation status of proteins involved in sphingolipid metabolism and downstream signaling pathways.

Studies using Western blot have examined the impact of ceramidase inhibition on key signaling components. For example, research involving Ceranib-2 has shown effects on the phosphorylation of proteins like S6K1 and eIF4E, which are downstream targets of the mTORC1 pathway. nih.govfrontiersin.orgnih.gov Changes in the expression or phosphorylation of proteins involved in apoptotic pathways (e.g., MCL-1, BCL-2) have also been assessed using Western blot, providing molecular evidence for the induction of cell death. ashpublications.org

Other Biochemical Assays: Beyond the fluorogenic ceramidase assay and Western blot, other biochemical assays are employed to evaluate the effects of this compound on cellular processes. These include assays to quantify intracellular sphingolipid levels (e.g., ceramide, sphingosine (B13886), S1P) using techniques like HPLC-mass spectrometry. nih.govresearchgate.net Measuring the accumulation of ceramide species and the reduction of sphingosine and S1P directly confirms the inhibitory activity of this compound on ceramidases and its impact on the sphingolipid rheostat. nih.govresearchgate.net Cell viability and proliferation assays, such as the MTT assay and sulforhodamine B (SRB) assay, are also routinely used to assess the biological outcome of this compound treatment on cell survival and growth. nih.govtubitak.gov.trnih.govnih.govresearchgate.net

These diverse biochemical and molecular assays collectively provide a comprehensive understanding of how this compound interacts with its target enzyme and modulates downstream cellular signaling pathways, ultimately influencing cell fate.

Perspectives for Future Academic Research on Ceranib 1

Unexplored Mechanistic Insights in Sphingolipid Biology

While Ceranib 1 is known to inhibit ceramidase activity and alter the balance of ceramide, sphingosine (B13886), and S1P, a deeper understanding of its precise mechanistic interactions within the complex sphingolipid metabolic network is still needed nih.govresearchgate.netnih.gov. Research could focus on elucidating the selectivity of this compound towards different ceramidase isoforms (acid, neutral, and alkaline ceramidases) nih.govacs.orgmdpi.commdpi.compreprints.org. Although initial studies suggest activity against acid and neutral ceramidases, further investigation is required to determine if it exhibits pan-inhibitory effects or has specific isoform preferences nih.gov. Understanding this selectivity is crucial as different ceramidases have distinct cellular locations and roles in sphingolipid metabolism and cellular function acs.orgmdpi.commdpi.com.

Furthermore, exploring the downstream effects of this compound-induced sphingolipid alterations on various cellular processes beyond proliferation and cell death is warranted. This could include detailed studies on its impact on autophagy, differentiation, cell migration, and inflammation, all of which are influenced by sphingolipid metabolism nih.govmdpi.commdpi.comresearchgate.net. For instance, studies have shown that acid ceramidase inhibition can alter the monocyte lipidome and influence innate immune memory, suggesting a role for ceramidase inhibitors in modulating immune responses nih.gov. Future research could investigate if this compound exhibits similar immunomodulatory effects and the underlying mechanisms.

The accumulation of specific ceramide species induced by this compound also warrants further investigation. Different ceramide species, varying in acyl chain length and saturation, can have distinct biological activities nih.govalaska.eduoatext.com. Detailed lipidomic analysis after this compound treatment could reveal specific ceramide profiles that correlate with observed cellular outcomes, providing insights into which ceramide species are primarily affected and contribute to the inhibitory effects nih.govnih.gov.

Identification of Novel Molecular Targets Beyond Ceramidase

While this compound was identified as a ceramidase inhibitor, the possibility of it interacting with or modulating other molecular targets within or outside the sphingolipid pathway should be explored. Off-target effects, if any, could contribute to its observed biological activities or provide opportunities for combination therapies mdpi.com.

Research could employ unbiased approaches such as target deconvolution studies or phenotypic screening coupled with advanced proteomic techniques to identify any additional proteins or pathways modulated by this compound treatment. Given the interconnectedness of cellular signaling networks, it is plausible that altering the sphingolipid balance with this compound could indirectly impact other key pathways involved in cell survival, proliferation, or stress responses nih.govgavinpublishers.comalaska.edu. For example, studies on Ceranib-2 have explored its effects on SAPK/JNK, p38 MAPK, and Akt pathways in breast cancer cells researchgate.net. Investigating if this compound similarly influences these or other signaling cascades could reveal novel aspects of its mechanism of action.

Furthermore, exploring potential interactions with lipid-binding proteins or enzymes involved in downstream sphingolipid metabolism (e.g., sphingosine kinases or S1P lyase) could provide a more comprehensive picture of how this compound perturbs sphingolipid signaling nih.govalaska.edumdpi.comoatext.com.

Development of Next-Generation Ceranib Analogues with Enhanced Specificity or Potency

This compound served as a lead compound, and the synthesis of the more potent analog, Ceranib-2, highlights the potential for developing improved derivatives nih.govresearchgate.netnih.govnih.gov. Future research should focus on the rational design and synthesis of next-generation Ceranib analogues with enhanced potency, selectivity for specific ceramidase isoforms, improved pharmacokinetic properties, and reduced potential for off-target effects.

Structure-activity relationship (SAR) studies, building upon the quinolinone core of this compound, can guide the design of novel compounds nih.govacs.orgresearchgate.net. Modifying different parts of the molecule could lead to analogues with altered interactions with the ceramidase active site or improved cellular uptake and stability acs.org. Computational approaches, such as molecular docking and dynamics simulations based on the crystal structure of ceramidases, could aid in the design process acs.orgpreprints.org.

Beyond potency and selectivity, future analogues could be designed to address potential limitations such as chemical and metabolic stability or aqueous solubility, which can impact in vivo efficacy acs.orgmdpi.com. Exploring different chemical scaffolds while retaining key pharmacophoric features for ceramidase inhibition could also lead to the discovery of novel classes of inhibitors acs.orgacs.org.

Further Elucidation of Efficacy in Diverse Preclinical Disease Models

While this compound and its analog Ceranib-2 have shown promise in preclinical cancer models, particularly in ovarian and breast cancer, further evaluation in a broader range of disease models characterized by dysregulated sphingolipid metabolism is essential nih.govresearchgate.netnih.govnih.govgavinpublishers.comresearchgate.net.

This includes exploring its efficacy in other cancer types, such as prostate cancer, melanoma, acute myeloid leukemia, and colon cancer, where ceramidase is often overexpressed and contributes to disease progression and therapeutic resistance nih.govacs.orgnih.govgavinpublishers.commdpi.compreprints.orgresearchgate.netresearchgate.netacs.orgfrontiersin.org. Studies could investigate its effects as a single agent and in combination with existing chemotherapies or targeted therapies in these models nih.govnih.gov.

Beyond cancer, the role of sphingolipid metabolism is implicated in various other diseases, including inflammatory disorders, neurodegenerative diseases, and cardiovascular disease acs.orgalaska.edumdpi.comresearchgate.netmdpi.comahajournals.org. Preclinical studies could investigate the potential of this compound or its analogues in models of these conditions where modulating ceramidase activity might offer therapeutic benefits. For example, research has explored the impact of ceramidase inhibition on microvascular function and fibrosis, suggesting potential applications in cardiovascular and fibrotic diseases ahajournals.orgnih.gov.

Detailed in vivo studies are needed to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound and its analogues in relevant animal models, providing crucial data for potential future translational studies.

Integration with Advanced Experimental Therapeutic Strategies

Future research could explore the integration of this compound and its analogues with advanced experimental therapeutic strategies to enhance efficacy and overcome resistance mechanisms.

This includes combining this compound with other agents that modulate sphingolipid metabolism at different points, such as inhibitors of sphingosine kinases or ceramide synthases, to achieve a more profound or specific modulation of the sphingolipid rheostat gavinpublishers.comalaska.edumdpi.comoatext.commdpi.com. Exploring combinations with agents that target related signaling pathways or cellular processes influenced by sphingolipids could also yield synergistic effects nih.govgavinpublishers.comalaska.edu.

Furthermore, investigating novel delivery methods for this compound, such as nanoparticle formulations, could improve its bioavailability, target specificity, and reduce potential off-target effects, potentially enhancing its therapeutic index mdpi.com. Nanotechnology approaches have shown promise for delivering sphingolipids or sphingolipid-modulating agents researchgate.netmdpi.com.

Studies could also explore the potential of this compound in modulating the tumor microenvironment or immune responses to enhance the effectiveness of immunotherapies nih.govfrontiersin.org. Given the emerging links between sphingolipids and immune cell function, combining ceramidase inhibition with immunotherapeutic approaches warrants investigation nih.govfrontiersin.orgmedicaljournals.se.

Finally, research into identifying biomarkers that predict response to this compound treatment could help in patient stratification and the development of personalized therapeutic approaches in the future nih.gov.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Ceranib 1 to ensure reproducibility?

  • Methodological Answer :

  • Follow standardized synthesis procedures (e.g., solvent systems, reaction temperatures) with detailed documentation of intermediates and byproducts.
  • For characterization, use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity .
  • Report purity levels via high-performance liquid chromatography (HPLC) with retention time comparisons to reference standards. Include raw spectral data in supplementary materials to enable independent verification .

Q. How can researchers validate the specificity of this compound in target-binding assays?

  • Methodological Answer :

  • Employ competitive binding assays with known inhibitors to establish dose-response curves.
  • Use orthogonal methods (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to cross-validate binding affinity and kinetics .
  • Include negative controls (e.g., structurally similar but inactive analogs) to rule off-target effects .

Advanced Research Questions

Q. How should contradictory findings in this compound’s mechanism of action be analyzed?

  • Methodological Answer :

  • Apply a systematic contradiction framework:

Identify the principal contradiction (e.g., conflicting in vitro vs. in vivo efficacy) and subordinate factors (e.g., bioavailability differences) .

Replicate experiments under standardized conditions (e.g., cell lines, animal models) to isolate variables.

Conduct meta-analyses of published data to assess methodological heterogeneity (e.g., assay sensitivity thresholds) .

  • Use sensitivity analyses to quantify the impact of experimental variables on observed outcomes .

Q. What strategies optimize this compound’s pharmacokinetic profile while minimizing toxicity in preclinical models?

  • Methodological Answer :

  • Design a factorial experiment to test formulation variables (e.g., nanoparticle encapsulation, prodrug derivatives) against toxicity endpoints (e.g., liver enzyme levels).
  • Prioritize in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) modeling to predict metabolic pathways and guide structural modifications .
  • Validate findings using longitudinal toxicity studies in multiple species, with histopathological assessments .

Q. How can computational modeling enhance the design of this compound analogs with improved selectivity?

  • Methodological Answer :

  • Use molecular dynamics simulations to map binding pocket flexibility and identify residues critical for selectivity.
  • Apply machine learning frameworks (e.g., QSAR models) trained on published inhibitor datasets to predict analog efficacy .
  • Validate top candidates via fragment-based drug discovery (FBDD) and crystallographic studies .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer :

  • Use mixed-effects models to account for inter-cell-line variability.
  • Apply Bayesian hierarchical modeling to estimate uncertainty in EC50 values across replicates .
  • Report effect sizes with 95% confidence intervals and provide raw flow cytometry or microscopy data in supplementary repositories .

Q. How should researchers address discrepancies between this compound’s in vitro potency and clinical trial outcomes?

  • Methodological Answer :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to correlate drug exposure with biomarker responses.
  • Perform subgroup analyses in clinical data to identify patient-specific factors (e.g., genetic polymorphisms) influencing efficacy .
  • Revisit in vitro models (e.g., 3D organoids) to better mimic in vivo conditions .

Literature & Reproducibility

Q. What criteria should guide the selection of prior studies for comparative analysis in this compound research?

  • Methodological Answer :

  • Prioritize studies with transparent methodology (e.g., full experimental protocols, raw data availability) and avoid those lacking validation steps (e.g., missing negative controls) .
  • Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the alignment of cited work with current research goals .

Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity data?

  • Methodological Answer :

  • Adopt the ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding procedures.
  • Deposit compound characterization data (e.g., NMR spectra, HPLC traces) in public repositories like ChemSpider or PubChem .
  • Include step-by-step protocols for critical assays (e.g., enzyme inhibition) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.